molecular formula C27H27N3O5S B2675359 N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide CAS No. 1032172-02-3

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B2675359
CAS No.: 1032172-02-3
M. Wt: 505.59
InChI Key: GFEMDQQGJOYHDL-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide ( 1042974-67-3) is a synthetic organic compound with a molecular formula of C27H27N3O5S and a molecular weight of 505.6 g/mol . This benzamide-piperazine derivative features a complex molecular architecture containing both a benzoylpiperazinyl group and a benzenesulfonyl moiety, which may contribute to its potential biological activity and research applications . Compounds with similar structural motifs, particularly those incorporating benzamide and piperazine functional groups, have demonstrated significant value in pharmaceutical research and development . Specifically, related molecular frameworks have been investigated as modulators of various biological targets, including ATP-binding cassette transporters and nuclear receptors . The presence of the benzenesulfonyl group in the structure suggests potential for cell permeability and protein binding interactions, which researchers may exploit in designing studies for enzyme inhibition or receptor modulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in controlled laboratory environments following all applicable safety protocols.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-20-12-14-21(15-13-20)24(31)28-25(36(34,35)23-10-6-3-7-11-23)27(33)30-18-16-29(17-19-30)26(32)22-8-4-2-5-9-22/h2-15,25H,16-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEMDQQGJOYHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The benzoylated piperazine is further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

    Coupling with 4-Methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide is a notable chemical entity with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by case studies and data tables where relevant.

Pharmacological Studies

Mechanism of Action : The compound acts as a modulator of ATP-binding cassette transporters, which are integral in drug absorption and resistance mechanisms in cancer therapy. By influencing these transporters, the compound could enhance the efficacy of chemotherapeutic agents or mitigate resistance in cancer cells .

Case Study : A study highlighted the use of similar benzamide derivatives to improve the pharmacokinetic profiles of existing drugs. This suggests that this compound could be explored for enhancing drug delivery systems in oncology .

Neuropharmacology

Potential Effects on Neurotransmission : Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could position this compound as a candidate for treating mood disorders or neurodegenerative diseases.

Case Study : A related study demonstrated that arylsulfonamides can act as dual orexin receptor agonists, which are crucial in regulating wakefulness and appetite. This mechanism could be relevant for developing treatments for conditions like narcolepsy .

Cancer Research

Anti-Cancer Properties : The compound's ability to interact with cellular transport mechanisms suggests potential applications in cancer treatment. It may enhance the uptake of chemotherapeutic agents into tumor cells, thereby increasing their effectiveness.

Data Table: Summary of Research Findings on Similar Compounds

Compound NameBiological ActivityMechanismReference
Compound AAnti-cancerABC transporter modulation
Compound BNeuroprotectiveSerotonin receptor modulation
Compound CAnti-inflammatoryCOX inhibition

Drug Development

The design and synthesis of this compound can serve as a template for developing new drugs targeting specific pathways involved in various diseases. Its structural features allow for modifications that can optimize its pharmacological profile.

Mechanism of Action

The mechanism of action of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Benzoylpiperazin-1-YL)-2-oxo-1-(phenylsulfonyl)ethyl]-4-methylbenzamide
  • N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Uniqueness

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The specific arrangement of functional groups contributes to its efficacy against certain diseases.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as proteases, which are crucial for the lifecycle of viruses like HIV and HCV. For instance, related piperazine derivatives have demonstrated antiviral activity by blocking viral entry and replication stages .
  • Antifilarial Activity : Studies on related benzopyrone compounds suggest that they possess macrofilaricidal and microfilaricidal properties, indicating potential utility in treating filarial infections .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
AntiviralPotential inhibition of viral replication, particularly against HCV.
AntifilarialPromising macrofilaricidal and microfilaricidal effects observed in preclinical studies.
Enzyme InhibitionInhibitory effects on protease activity linked to viral lifecycle disruption.

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated a series of piperazine derivatives for their ability to inhibit HCV. One compound demonstrated an EC50 value of 0.022 μM, indicating potent antiviral activity and low toxicity in vivo .
  • Antifilarial Research : A benzopyrone derivative was assessed for its antifilarial properties against Brugia malayi, showing significant adulticidal (53.6%) and microfilaricidal (46%) activities at a dose of 300 mg/kg over five days. This highlights the potential for developing new antifilarial agents based on structural analogs .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could interfere with the establishment of infections by inhibiting larval development, thus providing a multifaceted approach to combating parasitic infections .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(4-benzoylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For analogous benzamide derivatives, critical steps include:

  • pH adjustment : Use aqueous Na₂CO₃ (10%) to maintain pH 9–10 during amine coupling .
  • Reagent selection : Acetonitrile as a solvent with K₂CO₃ as a base facilitates nucleophilic substitution under reflux .
  • Reaction monitoring : Thin-layer chromatography (TLC) is essential to track reaction completion .
  • Purification : Precipitate products via acidification (e.g., HCl) and recrystallize with methanol or acetonitrile .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the benzamide and piperazine rings .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to evaluate electronic properties (e.g., reactivity indices like electrophilicity (ω)) . For example, a low HOMO-LUMO gap (~2.98 eV) correlates with higher biological activity in sulfonamide derivatives .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications). Prioritize compounds with binding energies <−8 kcal/mol and hydrogen bond distances <2 Å .

Q. What strategies resolve contradictions in crystallographic data during structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
  • Twinned data handling : Apply SHELXL’s twin refinement for high-resolution datasets .
  • Validation tools : Use PLATON or CCDC Mercury to check for missed symmetry or disorder .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetics?

  • Methodological Answer :

  • Lipophilicity optimization : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .
  • Substituent variation : Test electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance enzyme inhibition .
  • In vitro assays : Validate SAR predictions via enzyme inhibition (e.g., acetylcholinesterase IC₅₀) and cytotoxicity profiling .

Methodological Challenges

Q. How to address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Temperature control : Extend reflux time (5–6 hours) to drive reactions to completion .
  • Catalyst optimization : Test ZnCl₂ as a Lewis acid catalyst for amide bond formation, which improved yields in similar sulfonamide syntheses .

Q. What experimental controls ensure reproducibility in biological activity assays?

  • Best Practices :

  • Positive controls : Include standard inhibitors (e.g., donepezil for acetylcholinesterase assays) .
  • Solvent controls : Use DMSO at ≤0.1% to avoid solvent interference .
  • Triplicate runs : Report mean ± SD for IC₅₀ values to account for variability .

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